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Compound of Interest

3-(1-methyl-1H-pyrrol-2-yl)-3-
Compound Name:
oxopropanenitrile

Cat. No.: B017496

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development
Professionals

Disclaimer: This document synthesizes available data for 3-(1-methyl-1H-pyrrol-2-yl)-3-
oxopropanenitrile. Some data points are based on structurally similar compounds due to a
lack of direct experimental values for the target compound. All information should be used for
research purposes and validated through experimental work.

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a 1-
methylpyrrole moiety linked to a reactive [3-ketonitrile functional group. This chemical structure
makes it a valuable intermediate in organic synthesis, particularly for the construction of more
complex heterocyclic systems. Pyrrole and its derivatives are known to be important
pharmacophores, and compounds derived from this scaffold are being investigated for a range
of biological activities, including potential anticancer and antimicrobial applications[1]. This
guide provides a comprehensive overview of its physicochemical properties, general synthetic
and characterization methodologies, and a prospective look at its biological significance.
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Physicochemical Properties

The physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are
summarized in Table 1. Where experimental data is not available, estimated values from

closely related analogs are provided for guidance.

Table 1: Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Property Value Source/Comment
3-(1-methyl-1H-pyrrol-2-yI)-3-
IUPAC Name ( Y _ .py ¥ ChemNet[2]
oxopropanenitrile
CAS Number 77640-03-0 ChemNet[2]
Molecular Formula CsHsN20 ChemNet[2]
Molecular Weight 148.16 g/mol ChemNet[2]
Not specified; likely a solid at ]
Appearance General chemical knowledge
room temperature.
Based on the structurally
) ) Not available (Estimated: 105- similar 3-(1-(3-
Melting Point
108 °C) methoxyphenyl)-1H-pyrrol-2-
yl)-3-oxopropanenitrile[3].
Boiling Point 319.7 °C at 760 mmHg ChemNet[2]
Density 1.08 g/cm3 ChemNet[2]
No direct data. Expected to be
soluble in polar aprotic
N solvents (e.g., DMF, DMSO) Inferred from a structurally
Solubility ]
and moderately soluble in related compound[3].
alcohols, with poor aqueous
solubility.
_ Predicted value would require
pKa Not available ) )
computational modeling.
] Predicted value would require
logP Not available ] ]
computational modeling.
Refractive Index 1.547 ChemNet[2]
Flash Point 147.1 °C ChemNet[2]

Experimental Protocols

Synthesis
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While a specific, detailed experimental protocol for the synthesis of 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile is not explicitly detailed in the available literature, it is mentioned that
its synthesis follows previously reported methods[3]. A general and plausible synthetic route
would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester,
such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

The logical workflow for the synthesis, purification, and subsequent characterization of the
compound is illustrated in the diagram below.
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General Workflow for Synthesis and Characterization
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1-methyl-2-acetylpyrrole +
Ethyl Cyanoformate

Strong Base
(e.g., Sodium Ethoxide)
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Crude Product
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(Column Chromatography or Recrystallization)

Purified Compound

~ ~
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Caption: A logical workflow for the synthesis, purification, and characterization of 3-(1-methyl-
1H-pyrrol-2-yl)-3-oxopropanenitrile.

Characterization

The structural confirmation of the synthesized 3-(1-methyl-1H-pyrrol-2-yl)-3-
oxopropanenitrile would be achieved through standard spectroscopic methods.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum should display distinct signals corresponding to the methyl protons
on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons
adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns
would be crucial for confirming the molecular structure.

o 13C NMR: The spectrum would show resonances for all eight carbon atoms in their unique
chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole
ring.

o Fourier-Transform Infrared (FTIR) Spectroscopy:

o Key characteristic absorption bands would be expected for the nitrile (C=N) stretch
(typically around 2250 cm~1), the ketone (C=0) stretch (around 1680-1700 cm~1), and
various C-H and C-N bond vibrations.

e Mass Spectrometry (MS):

o Mass spectral analysis would confirm the molecular weight of the compound, with the
molecular ion peak ([M]*) expected at an m/z of approximately 148.16. The fragmentation
pattern would provide additional structural evidence.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are
not extensively reported. However, the broader class of pyrrole-containing compounds is well-
documented for a wide range of pharmacological activities. Derivatives of this compound are
noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the (3-
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ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic
compounds for high-throughput screening in drug discovery programs.

As no specific signaling pathways have been identified for the title compound, a diagram
illustrating a hypothetical drug discovery workflow starting from this compound is provided
below.

Hypothetical Drug Discovery Workflow

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Synthesis of Derivatives Library

High-Throughput Screening
(e.g., Anticancer, Antimicrobial Assays)

Hit Identification

Lead Optimization

Preclinical Studies

Clinical Trials

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b017496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A hypothetical workflow for drug discovery starting from 3-(1-methyl-1H-pyrrol-2-
yl)-3-oxopropanenitrile.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of significant interest for
synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is
known, there is a clear need for more extensive experimental data, particularly concerning its
melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological
activities and potential mechanisms of action remain largely unexplored. The information
compiled in this guide serves as a valuable resource for researchers and professionals in the
field, highlighting both the known attributes of this compound and the opportunities for future
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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